molecular formula C22H16ClNO4 B12465699 4-chlorophenyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

4-chlorophenyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12465699
M. Wt: 393.8 g/mol
InChI Key: PFWBGXFUCLCCQU-UHFFFAOYSA-N
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Description

4-chlorophenyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with a unique structure that combines a chlorophenyl group with a benzoate ester linked to a hexahydro-2H-4,7-methanoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl benzoate with a suitable isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-chlorophenyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorophenyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its specific structural features, such as the presence of a chlorophenyl group and a benzoate ester. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H16ClNO4

Molecular Weight

393.8 g/mol

IUPAC Name

(4-chlorophenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C22H16ClNO4/c23-15-6-8-17(9-7-15)28-22(27)14-2-1-3-16(11-14)24-20(25)18-12-4-5-13(10-12)19(18)21(24)26/h1-9,11-13,18-19H,10H2

InChI Key

PFWBGXFUCLCCQU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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